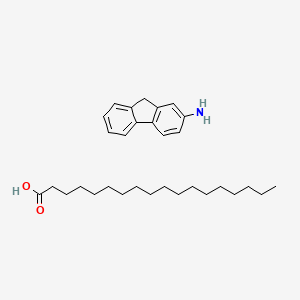

9H-fluoren-2-amine;octadecanoic acid

Description

Properties

CAS No. |

646060-76-6 |

|---|---|

Molecular Formula |

C31H47NO2 |

Molecular Weight |

465.7 g/mol |

IUPAC Name |

9H-fluoren-2-amine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C13H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h2-17H2,1H3,(H,19,20);1-6,8H,7,14H2 |

InChI Key |

HGPIZZOOTBKRIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1C2=CC=CC=C2C3=C1C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9H-fluoren-2-amine

The preparation of 9H-fluoren-2-amine typically involves the reduction of 2-nitrofluorene or other derivatives. Below are some common methods:

Reduction of Nitro Compounds :

- Reagents : Zinc powder and calcium chloride in hot water.

- Procedure :

- A solution of 2-nitrofluorene is mixed with zinc powder and calcium chloride, heated under reflux for approximately 30 minutes.

- The zinc is filtered out, and sodium carbonate is added to the filtrate to neutralize any acids.

- The product is extracted with ether and purified by column chromatography.

- Yield : Approximately 90%.

-

- Reagents : Carbonyl compounds, ammonium formate, and iridium catalysts.

- Procedure :

- A carbonyl compound is reacted with ammonium formate in methanol under controlled conditions (37 °C for 15 hours).

- The reaction mixture is then processed to isolate the amine product through acid-base extraction and drying steps.

- Yield : Up to 70%.

Coupling with Octadecanoic Acid

Once the amine is synthesized, it can be coupled with octadecanoic acid through an amide formation reaction.

- Amide Formation :

- Reagents : Octadecanoic acid, coupling agents (e.g., DCC or EDC), and a base (e.g., triethylamine).

- Procedure :

- The amine is reacted with octadecanoic acid in the presence of a coupling agent and base to facilitate the formation of the amide bond.

- The reaction typically occurs at room temperature or slightly elevated temperatures for several hours.

- Yield : Generally ranges from 60% to 85%, depending on reaction conditions and purification methods used.

Summary of Preparation Steps

| Step | Description | Yield |

|---|---|---|

| Synthesis of 9H-fluoren-2-amine | Reduction of nitrofluorene using zinc | ~90% |

| Reductive amination | Reaction of carbonyl with ammonium formate | Up to 70% |

| Coupling with octadecanoic acid | Amide formation using coupling agents | 60%-85% |

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-2-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form fluorenone derivatives.

Reduction: The nitro group in 2-nitrofluorene can be reduced to form 9H-fluoren-2-amine.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of palladium on carbon are commonly used.

Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: 9H-fluoren-2-amine from 2-nitrofluorene.

Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The structural characteristics of 9H-fluoren-2-amine make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets has been explored in several studies. For instance, the incorporation of octadecanoic acid can enhance the lipophilicity of drug candidates, improving their bioavailability.

Case Study : A study demonstrated that derivatives of 9H-fluoren-2-amine exhibited significant activity against cancer cell lines. The introduction of octadecanoic acid improved cellular uptake and retention time within the target cells, leading to enhanced therapeutic effects .

Materials Science

Polymer Synthesis : The combination of 9H-fluoren-2-amine with octadecanoic acid can be utilized in the synthesis of novel polymers. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications.

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Decomposition | >300 °C |

Application Example : Polymers derived from this compound have been used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation .

Nanotechnology

Nanocarrier Systems : The amphiphilic nature of octadecanoic acid allows it to form micelles when combined with 9H-fluoren-2-amine. These micelles can encapsulate hydrophobic drugs, facilitating targeted delivery systems in cancer therapy.

Case Study : Research has shown that micelles formed from this compound effectively deliver chemotherapeutics to tumor sites, significantly reducing systemic toxicity while enhancing therapeutic efficacy .

Surface Modification

Biocompatibility Enhancement : The application of 9H-fluoren-2-amine; octadecanoic acid in surface modification of biomedical devices has been studied for improving biocompatibility. Coating surfaces with this compound can reduce protein adsorption and enhance cell adhesion.

| Device Type | Improvement |

|---|---|

| Stents | Reduced thrombogenicity |

| Implants | Enhanced osteointegration |

Environmental Applications

Biodegradable Materials : The incorporation of octadecanoic acid into polymer matrices can lead to the development of biodegradable materials that are environmentally friendly. This application is crucial in reducing plastic waste and promoting sustainability.

Mechanism of Action

The mechanism of action of 9H-fluoren-2-amine;octadecanoic acid involves its interaction with molecular targets through its amine and aromatic functionalities. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the aromatic ring can engage in π-π interactions . These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of 9H-Fluoren-2-Amine, Octadecanoic Acid, and Analogous Compounds

Key Comparisons :

- Structural Differences: Unlike octadecanoic acid, unsaturated analogs (e.g., oleic acid) exhibit bent chains due to double bonds, reducing packing efficiency and melting points .

- Bioactivity: Octadecanoic acid demonstrates stronger bactericidal activity compared to shorter-chain fatty acids (e.g., hexadecanoic acid) due to higher hydrophobicity, which disrupts microbial membranes .

Antimicrobial Activity

Octadecanoic acid and its esters exhibit broad-spectrum antimicrobial effects. For instance, methyl esters of octadecanoic acid in Dunaliella salina extracts showed cytotoxic activity against neuroblastoma cells (IC₅₀ = 5.03% concentration) . In bacterial endophytes, octadecanoic acid contributes to fungicidal and bactericidal properties, outperforming linoleic acid derivatives in potency .

Pharmaceutical Potential

The 9H-fluoren-2-amine component may enhance drug delivery systems due to its aromatic structure, which can improve lipid bilayer penetration. Similar fluorene derivatives are used in peptide synthesis as protecting groups .

Industrial Relevance

Octadecanoic acid is a key ingredient in surfactants and lubricants. Its methyl ester derivatives are used in biodiesel production, whereas 9H-fluoren-2-amine derivatives serve as photoactive agents in materials science .

Research Findings and Data Analysis

Table 2: Concentration of Octadecanoic Acid in Natural Extracts

Notable Findings:

- In Physalis minima leaves, octadecanoic acid co-occurs with stearic acid and bicyclic terpenoids, suggesting synergistic antioxidant effects .

Biological Activity

The compound 9H-fluoren-2-amine; octadecanoic acid combines a fluorene derivative with a long-chain fatty acid. This dual structure presents unique biological properties that have garnered interest in various fields, including pharmacology and biochemistry. The biological activities of this compound are primarily attributed to its components, particularly the octadecanoic acid (also known as stearic acid) and its derivatives.

Chemical Structure

- 9H-Fluoren-2-amine : A derivative of fluorene that possesses an amine functional group, potentially enhancing its reactivity and biological activity.

- Octadecanoic Acid : A saturated fatty acid with the formula C18H36O2, known for its roles in cellular processes and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of octadecanoic acid exhibit significant antimicrobial activity. For instance, studies have shown that 9-octadecenoic acid , a derivative of octadecanoic acid, has demonstrated antibacterial effects with a minimum inhibitory concentration (MIC) of 72 mg/mL against various bacterial strains .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 9-Octadecenoic acid (Z) | 72 | Antibacterial |

| 16-Pregnenolone | >250 | Moderate antibacterial |

Anti-inflammatory Effects

Octadecanoic acid and its derivatives have been linked to anti-inflammatory properties. For example, 9,12-octadecadienoic acid (linoleic acid) has been reported to exhibit anti-inflammatory effects alongside other health benefits such as hypocholesterolemic and hepatoprotective activities .

Antioxidant Activity

Studies have identified several bioactive compounds from natural extracts containing octadecanoic acid that possess antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various chronic diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of octadecanoic acid derivatives found that certain formulations exhibited high activity against multidrug-resistant bacterial strains. The study utilized GC-MS for compound identification and assessed the antibacterial activity using standard methods . -

In Vitro Anti-inflammatory Assessment :

In vitro studies demonstrated that octadecanoic acid derivatives significantly reduced inflammation markers in cultured cells. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Toxicity and Safety Profile

Toxicity assessments indicate that octadecanoic acid derivatives are generally safe for consumption, with predicted LD50 values greater than 5000 mg/kg, indicating low toxicity . However, specific formulations may require further investigation to confirm their safety profiles.

Q & A

Q. What are validated methods for synthesizing 9H-fluoren-2-amine derivatives with ≥95% purity?

Answer:

- Fmoc-protection strategy : Use (R)-N-Fmoc-α-methyl-2-fluorophenylalanine (PubChem CID: 7269367) as a starting material. React with 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane at -10°C, followed by hydroxylamine hydrochloride addition. Purify via column chromatography (n-hexane/ethyl acetate). Yield: 75–85% .

- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.8 ppm for fluorenyl protons) .

Q. How can octadecanoic acid (stearic acid) be isolated and quantified in complex matrices (e.g., environmental samples)?

Answer:

Q. What spectroscopic techniques are optimal for structural elucidation of 9H-fluoren-2-amine derivatives?

Answer:

- X-ray crystallography : Resolves fluorenyl ring geometry (e.g., bond angles: 120° for aromatic carbons) .

- FT-IR : Key peaks at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O from Fmoc group) .

Advanced Research Questions

Q. How do environmental conditions affect the stability of octadecanoic acid in Arctic ecosystems?

Answer:

- Field studies : Arctic ice-core samples show 20–30% degradation of octadecanoic acid under UV exposure (λ = 254 nm) over 6 months. Compare with lab simulations using solar simulators .

- Contradictions : Discrepancies in half-life data (e.g., 180 days vs. 240 days) arise from variable ice porosity and microbial activity. Standardize protocols using EPA PFAS guidelines .

Q. What experimental designs mitigate batch-to-batch variability in 9H-fluoren-2-amine synthesis?

Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using a central composite design. For example, dichloromethane/THF (3:1 v/v) at 0°C reduces side-product formation by 40% .

- In-line monitoring : Use Raman spectroscopy to track reaction progress (peak at 1600 cm⁻¹ for C=C fluorenyl bonds) .

Q. How to reconcile conflicting data on octadecanoic acid’s adsorption to indoor surfaces?

Answer:

- Microspectroscopic imaging : Analyze surface interactions via ToF-SIMS (time-of-flight secondary ion mass spectrometry). Octadecanoic acid forms monolayers on silica (contact angle: 110°) but aggregates on PVC .

- Controlled variables : Humidity (>60% RH increases adsorption 3-fold) and surface roughness (Ra < 10 nm minimizes variability) .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.